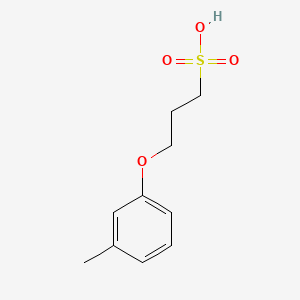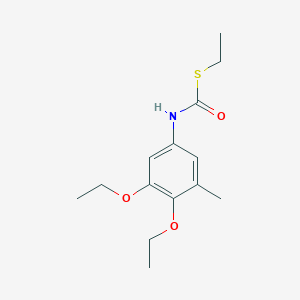
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate typically involves the reaction of 3,4-diethoxy-5-methylphenyl isocyanate with ethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptan→S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mécanisme D'action
The mechanism of action of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate involves the inhibition of specific enzymes. The thiocarbamate group interacts with the active site of the enzyme, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, depending on the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Ethyl dipropyl carbamothioate: Another thiocarbamate compound with similar herbicidal properties.
S-Propyl butylethylcarbamothioate: Known for its use in agricultural applications.
S-Propyl dipropylcarbamothioate: Used as a herbicide with a different alkyl group configuration.
Uniqueness
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate stands out due to its specific structural features, such as the presence of diethoxy and methyl groups on the phenyl ring. These modifications can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84972-51-0 |
|---|---|
Formule moléculaire |
C14H21NO3S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
S-ethyl N-(3,4-diethoxy-5-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H21NO3S/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clé InChI |
CLIOALRJQGDKJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)SCC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


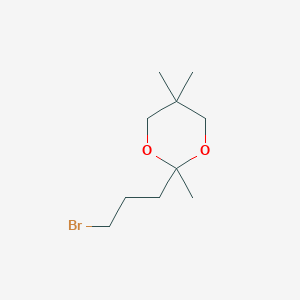
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

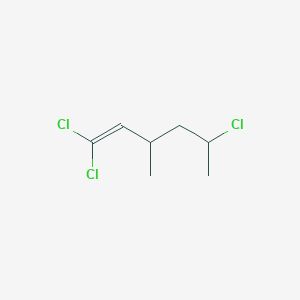
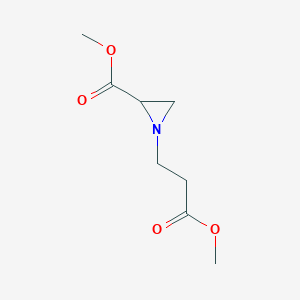
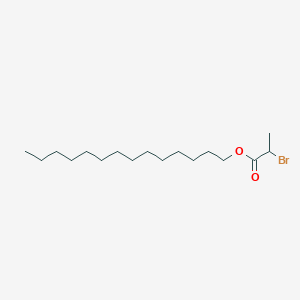
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

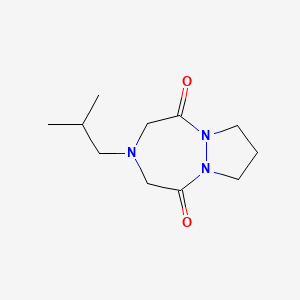

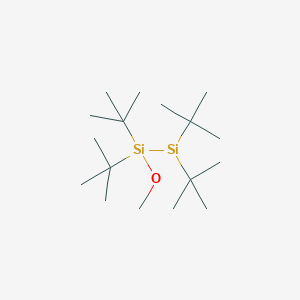
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
